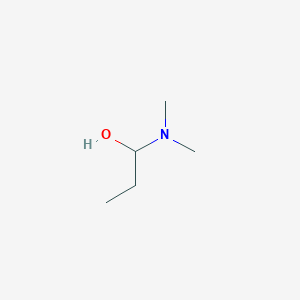

1-(Dimethylamino)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

13948-35-1 |

|---|---|

Fórmula molecular |

C5H13NO |

Peso molecular |

103.16 g/mol |

Nombre IUPAC |

1-(dimethylamino)propan-1-ol |

InChI |

InChI=1S/C5H13NO/c1-4-5(7)6(2)3/h5,7H,4H2,1-3H3 |

Clave InChI |

SUZOCIFIGKCISE-UHFFFAOYSA-N |

SMILES |

CCC(N(C)C)O |

SMILES canónico |

CCC(N(C)C)O |

Sinónimos |

1-(Dimethylamino)-1-propanol |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Mechanisms

Diverse Synthetic Routes for Dimethylaminopropanols

The preparation of dimethylaminopropanols can be approached through a variety of synthetic strategies, each with its own set of reagents and conditions. These methods include reductive amination, alkylation, direct amination, and reactions involving epoxide or chloropropanol (B1252657) precursors.

Reductive Amination Approaches

Reductive amination is a widely employed method for the synthesis of amines. In the context of dimethylaminopropanols, this typically involves the reaction of an amino alcohol with a carbonyl compound, followed by reduction.

A notable example is the synthesis of (S)-(+)-1-Dimethylamino-2-propanol starting from (S)-(+)-1-amino-2-propanol. This transformation can be accomplished through two primary reductive amination techniques:

Catalytic Hydrogenation : This process involves a two-step sequence. First, (S)-(+)-1-amino-2-propanol reacts with formaldehyde (B43269) to generate an iminium intermediate. This intermediate is then reduced via catalytic hydrogenation. A common catalyst for this reduction is ruthenium on carbon (5 wt%), and the reaction is typically carried out in an aqueous medium under elevated temperature (~125°C) and pressure. This method is recognized for its efficiency and potential for scalability.

Eschweiler-Clarke Reaction : This classic method provides an alternative route for the methylation of primary amines. In this approach, (S)-(+)-1-amino-2-propanol is treated with formaldehyde and formic acid. Formaldehyde reacts with the primary amine to form an iminium ion, which is subsequently reduced by formic acid to yield the tertiary amine. The reaction is typically conducted at temperatures ranging from 100°C to 170°C. A key advantage of this method is the use of inexpensive and readily available reagents.

| Method | Starting Material | Key Reagents | Conditions | Outcome |

| Catalytic Hydrogenation | (S)-(+)-1-amino-2-propanol | Formaldehyde, H₂, 5 wt% Ru/C catalyst | ~125°C, elevated pressure, aqueous medium | High yield and enantiomeric purity of (S)-(+)-1-Dimethylamino-2-propanol. |

| Eschweiler-Clarke Reaction | (S)-(+)-1-amino-2-propanol | Formaldehyde, Formic Acid | 100-170°C | Selective production of the desired isomer. |

Alkylation and Amidation Strategies

Alkylation reactions, which involve the formation of a new carbon-nitrogen bond by the reaction of an amine with an alkylating agent, are a fundamental approach to synthesizing dimethylaminopropanols.

One common strategy is the alkylation of dimethylamine (B145610) with a suitable propylene-based electrophile. For instance, 1-Dimethylamino-2-propanol (B140979) can be synthesized by reacting dimethylamine with propylene (B89431) oxide. smolecule.com This reaction proceeds via the nucleophilic attack of dimethylamine on the epoxide ring.

Another example of an alkylation approach is the synthesis of 1,3-bis(dimethylamino)-2-propanol (B1329417) from the reaction of dimethylamine with 1,3-dichloro-2-propanol. researchgate.net In this case, the chlorine atoms on the propanol (B110389) backbone serve as leaving groups, allowing for the sequential substitution by dimethylamine.

The term "amidation" in this context can refer to the N-alkylation of amides, a process that has been explored for the synthesis of a wide range of N-alkyl amides. nih.gov While not a direct route to dimethylaminopropanols, these strategies highlight the versatility of nitrogen-carbon bond-forming reactions.

Direct Amination Techniques

Direct amination involves the direct conversion of an alcohol to an amine using an aminating agent, typically ammonia (B1221849) or an amine, often in the presence of a catalyst. While literature specifically detailing the direct amination to form 1-(dimethylamino)propan-1-ol is scarce, related processes have been investigated. For example, the direct amination of diols with ammonia has been demonstrated using ruthenium catalysts to produce N-heteroaromatics, which involves initial amination of an alcohol group. These types of reactions showcase the potential for forming C-N bonds directly from C-O bonds, though their specific application to dimethylaminopropanol synthesis from propanols and dimethylamine requires further investigation.

Epoxypropane and Chloropropanol Based Syntheses

The use of reactive three-membered rings like epoxides or halo-substituted alcohols provides an efficient entry to dimethylaminopropanol structures.

Epoxypropane (Propylene Oxide) as a Precursor: The reaction of dimethylamine with propylene oxide is a common industrial method for producing 2-(dimethylamino)propan-1-ol. nih.gov The nucleophilic dimethylamine attacks and opens the epoxide ring. The regioselectivity of this reaction can be influenced by the reaction conditions.

Chloropropanol Derivatives as Precursors: Chloropropanols serve as effective electrophiles for the synthesis of dimethylaminopropanols. For example, 3-(Dimethylamino)propan-1-ol can be synthesized via the reaction of 1-chloro-3-propanol with dimethylamine under basic conditions. prepchem.com Similarly, the synthesis of a dimethylaminopropanol derivative has been reported starting from epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane) and dimethylamine. merckmillipore.com In this case, the reaction involves the initial opening of the epoxide ring by dimethylamine, followed by further transformations. merckmillipore.com

Mechanistic Insights into Dimethylaminopropanol Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution. A key intermediate in several of the synthetic pathways to dimethylaminopropanols is the iminium ion.

Iminium Ion Intermediate Formation

The formation of an iminium ion is a central feature of the reductive amination pathways. An iminium cation is a polyatomic ion with the general structure [R¹R²C=NR³R⁴]⁺.

In the synthesis of (S)-(+)-1-Dimethylamino-2-propanol via the reductive amination of (S)-(+)-1-amino-2-propanol with formaldehyde, an iminium ion is formed as a distinct intermediate. The primary amine of the starting material reacts with formaldehyde through a condensation reaction, eliminating a molecule of water to form the iminium ion. This electrophilic species is then susceptible to reduction by a hydride source.

Nucleophilic Attack on Epoxide Rings Facilitated by Catalysts

The synthesis of β-amino alcohols, such as this compound, can be achieved through the ring-opening of epoxides. This reaction is of significant interest in organic synthesis due to the high reactivity of the strained three-membered epoxide ring, which readily undergoes nucleophilic attack. jsynthchem.comlibretexts.org The reaction can proceed under acidic, basic, or neutral conditions, with the regioselectivity of the attack on asymmetric epoxides being dependent on these conditions. libretexts.org

In a basic or neutral environment, the ring-opening of an epoxide by a nucleophile, such as dimethylamine, follows an SN2 mechanism. masterorganicchemistry.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.com This process involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated to yield the final β-amino alcohol. masterorganicchemistry.com

The use of catalysts can facilitate this reaction, although many methods have drawbacks such as low yields, the need for sensitive catalysts, or the formation of multiple regioisomers. jsynthchem.com For instance, the reaction of dimethylamine with propylene oxide can be used to synthesize 1-(dimethylamino)-2-propanol. smolecule.com Similarly, a process involving the reaction of dimethylamine with epichlorohydrin in methanol (B129727) at low temperatures has been described for the synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. prepchem.com

Table 1: Regioselectivity of Epoxide Ring Opening

| Reaction Condition | Site of Nucleophilic Attack on Asymmetric Epoxide | Mechanism |

| Acidic | More substituted carbon | SN1-like |

| Basic/Neutral | Less substituted carbon | SN2 |

Reaction Profiles of Dimethylaminopropanols

Oxidation Reactions of Hydroxyl Groups

The hydroxyl group in dimethylaminopropanols can undergo oxidation to yield the corresponding aldehydes or ketones. Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium-based reagents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC). For example, the oxidation of N-methylephedrine to 2-dimethylamino-1-phenyl-propan-1-one has been achieved using o-iodoxybenzoic acid in DMSO. google.com The specific product formed depends on the structure of the starting alcohol and the reaction conditions employed.

Reduction Reactions to Amine Derivatives

Dimethylaminopropanols can be reduced to form the corresponding amine derivatives. A common reducing agent for this type of transformation is lithium aluminum hydride (LiAlH₄). For instance, the reduction of 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol using a Raney nickel catalyst, followed by dimethylation, can produce 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol. google.comgoogleapis.com This process can be carried out at temperatures ranging from 0°C to 120°C and often employs a lower alkanol, such as ethanol, as a solvent. google.comgoogleapis.com

Nucleophilic Substitution Reactions and Derivative Synthesis

Both the hydroxyl and dimethylamino groups in dimethylaminopropanols can participate in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. smolecule.com The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. Similarly, the dimethylamino group can act as a nucleophile in reactions with electrophiles. evitachem.comevitachem.com These reactions are fundamental in using dimethylaminopropanols as intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com For example, 1-(Dimethylamino)-2-propanol is used in the synthesis of novel unsymmetrical phthalocyanine (B1677752) compounds and homoleptic nickel(II) aminoalkoxides. sigmaaldrich.com

Carbamate (B1207046) Formation with Carbon Dioxide

Tertiary amines like 1-(dimethylamino)-2-propanol are known to react with carbon dioxide (CO₂), particularly in aqueous solutions, to form carbamate species. smolecule.com This reaction is of significant interest in the context of carbon capture technologies. smolecule.com Unlike primary and secondary amines which directly form stable carbamates, tertiary amines are generally considered not to react directly with CO₂ to form carbamates. researchgate.net However, studies have shown that 1-dimethylamino-2-propanol can effectively absorb CO₂. smolecule.com The kinetics of the reaction of CO₂ with 1-dimethylamino-2-propanol in aqueous solutions have been investigated, demonstrating its potential for CO₂ capture. ifpenergiesnouvelles.fr The process is influenced by factors such as temperature and the concentration of the amine solution. researchgate.net The heat of CO₂ absorption in a 1-dimethylamino-2-propanol solution has been estimated to be -31.67 kJ/mol. researchgate.net

Catalytic Applications and Enantioselective Transformations

Role as Chiral Auxiliaries in Asymmetric Synthesis

1-(Dimethylamino)propan-2-ol and its derivatives are recognized as effective chiral auxiliaries in asymmetric organic synthesis. A chiral auxiliary is a molecule that temporarily becomes part of a substrate, directing a chemical reaction to favor the formation of one specific enantiomer (a non-superimposable mirror image) over the other. psu.edu This control is paramount in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. The presence of both a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group allows for unique coordination properties that are central to its function.

Chiral amino alcohols derived from propanol (B110389) are highly effective at inducing enantioselectivity in various organic reactions. A prominent example is the addition of organozinc reagents (dialkylzincs) to aldehydes. orgsyn.orgresearchgate.net In these reactions, a catalytic amount of a chiral amino alcohol, such as (2S)-3-exo-(dimethylamino)isoborneol (DAIB), a derivative, can lead to the formation of secondary alcohols with very high enantiomeric excess (ee). orgsyn.orgresearchgate.net For instance, the reaction of benzaldehyde (B42025) with diethylzinc (B1219324) in the presence of (2S)-DAIB produces (S)-1-phenyl-1-propanol with up to 99% ee. orgsyn.org

The effectiveness of this catalytic system extends to a range of aldehydes and dialkylzinc reagents, consistently producing high levels of enantioselectivity. orgsyn.org This process has also been applied to the synthesis of chiral fluorinated β-lactams through an imino-Reformatsky reaction, achieving excellent enantiomeric excess (96-99% ee). rsc.org

Table 1: Enantioselective Addition of Dialkylzincs to Aldehydes Catalyzed by (2S)-DAIB

| Aldehyde | Alkylating Agent | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Benzaldehyde | Diethylzinc | (S)-1-Phenyl-1-propanol | 99% | 97% |

| p-Tolualdehyde | Diethylzinc | (S)-1-(p-Tolyl)propan-1-ol | 96% | 95% |

| p-Anisaldehyde | Diethylzinc | (S)-1-(p-Methoxyphenyl)propan-1-ol | 97% | 96% |

| p-Chlorobenzaldehyde | Diethylzinc | (S)-1-(p-Chlorophenyl)propan-1-ol | 97% | 96% |

| 2-Furaldehyde | Di-n-pentylzinc | (1S)-1-(2-Furyl)hexan-1-ol | >95% | N/A |

The mechanism of enantioselective induction relies on the ability of the amino alcohol to coordinate with metal catalysts, creating a chiral environment that dictates the stereochemical outcome of the reaction. In the case of dialkylzinc additions, the chiral auxiliary and the zinc reagent form fluxional organozinc species. researchgate.net Kinetic studies and nonlinear effect observations suggest that the product-forming intermediate is a dinuclear complex, where the chiral auxiliary, an aldehyde ligand, and three alkyl groups are bound to two zinc atoms. researchgate.net It is the migration of a bridging alkyl group from a zinc atom to the carbonyl carbon of the aldehyde that is the stereodetermining step. researchgate.net

Similar coordination chemistry is observed with other metals. Organopalladium complexes containing ortho-metalated chiral auxiliaries derived from (1-(dimethylamino)ethyl)naphthalene have been successfully used to promote asymmetric cycloaddition reactions. researchgate.netscirp.org These complexes act as chiral templates, directing the approach of the reactants to achieve high stereoselectivity. scirp.orgresearchgate.net

A significant application demonstrating stereochemical control is the synthesis of optically active methadones. Methadone is a synthetic opioid used for pain management and in addiction treatment, and its activity resides primarily in one enantiomer, R-(-)-methadone. justia.com The original synthesis of methadone started from racemic 1-dimethylamino-2-propanol (B140979). scispace.com

A key method for producing the separate enantiomers involves the enzymatic resolution of racemic 1-dimethylamino-2-propanol. google.comgoogle.com This process uses an enzyme, such as a lipase, to selectively acylate one enantiomer in the presence of an ester like vinyl acetate. google.comgoogle.com This results in a mixture of S-1-dimethylamino-2-propanol and the R-ester of 1-dimethylamino-2-propanol, which can then be separated. google.comgoogle.com Each of these separated, optically pure compounds is then converted through a series of chemical steps into the corresponding enantiomer of methadone: S-(+)-methadone from the S-alcohol and R-(-)-methadone from the R-ester. google.comgoogle.com This route provides an economical and efficient pathway to the desired optically active pharmaceutical. google.com

Applications as Catalysts in Polymer and Resin Production

Derivatives of dimethylaminopropanol and related amines serve as important catalysts in the production of polymers like polyurethanes and epoxy resins. In these applications, they are not typically used for chirality but rather for their catalytic activity in promoting polymerization reactions. whamine.comatamanchemicals.com

Polyurethanes are polymers formed by the reaction of polyols with polyisocyanates. san-apro.co.jp Tertiary amine catalysts are crucial for accelerating both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates CO₂ gas to create foam. san-apro.co.jpgoogle.com

Several catalysts related to 1-(dimethylamino)propan-1-ol are used in this industry. For example, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is a low-odor, reactive catalyst used in molding soft polyurethane foams, particularly for automotive interiors. whamine.com Its hydroxyl group allows it to react with the isocyanate and become a permanent part of the polymer matrix, which significantly reduces volatile organic compound (VOC) emissions and odor in the final product. whamine.com Other related compounds, such as N,N,N'-trimethylbis(aminoethyl)ether and bis(dimethylamino-n-propyl)amine, also function as effective polyurethane catalysts. google.com

Epoxy resins are thermosetting polymers that cure through polymerization reactions initiated by a hardener or a catalyst. pageplace.deresearchgate.net Amines are a common class of hardeners and catalysts for epoxy resins. atamanchemicals.comresearchgate.net Tertiary amines, in particular, can function as catalysts by initiating the anionic homopolymerization of the epoxy groups. researchgate.net The lone pair of electrons on the nitrogen atom attacks an epoxy ring, opening it to form an alkoxide anion. This anion then proceeds to open another epoxy ring, propagating the polymerization chain. researchgate.net

Amines such as dimethylaminopropylamine (DMAPA), a precursor in some syntheses, are used effectively for curing epoxy resins. atamanchemicals.com Furthermore, research has shown that amides derived from the reaction of amines and other compounds can have a significant accelerative effect on the curing of epoxy resins, acting as dual-purpose cross-linkers and catalysts. researchgate.net

Broader Catalytic Utility in Organic Transformations

Beyond its role in specific, well-defined catalytic cycles, this compound and its structural isomers serve as versatile intermediates and catalysts in a variety of other organic transformations. Their bifunctional nature, possessing both a nucleophilic tertiary amine and a hydroxyl group, allows for diverse applications, including the preparation of azide (B81097) and alkyl-substituted compounds.

Azide and Alkyl Substituent Preparation

The preparation of organic azides is a fundamental transformation in organic synthesis, providing precursors for amines, triazoles, and other nitrogen-containing heterocycles. While direct catalysis by this compound in azide synthesis is not extensively documented, related amino alcohols are key starting materials for these transformations. The conversion of primary amines to azides can be achieved through diazo-transfer reactions. acs.org For instance, an automated synthesis platform allows for the safe and efficient production of organic azides from primary amines using reagents like imidazole-1-sulfonyl azide hydrochloride. acs.org This method is effective for a wide range of primary alkyl amines, including those with steric hindrance, affording the desired azide products in good to excellent yields (68% to 95%). acs.org

Another common route to azides is from alcohols, which typically involves a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide source like sodium azide (NaN₃). google.comresearchgate.net One-pot methods have also been developed, converting various primary, secondary, and benzyl (B1604629) alcohols into their corresponding azides using a combination of triphenylphosphine, iodine, imidazole, and sodium azide. researchgate.net

In the context of alkyl substituent preparation, research has explored how the presence of alkyl groups on the amino alcohol backbone influences reactivity. A study on the esterification of 3-(dimethylamino)propan-1-ol and its derivatives with alkyl substituents at the 2-position provides insight into this area. rsc.org The study measured the second-order rate constants for their esterification by N-acetylimidazole in acetonitrile (B52724). rsc.org It was found that alkyl substitution at the 2-position of the amino alcohol has a relatively modest impact on the reaction rates. rsc.org The data suggest the reactions proceed through a highly ordered transition state, as evidenced by substantial negative entropies of activation. rsc.org

| Amino Alcohol Substituent at C-2 | Second-Order Rate Constant (k₂) at 23°C (dm³ mol⁻¹ s⁻¹) |

| H | 0.0024 |

| Me | 0.0019 |

| Et | 0.0011 |

| Prⁱ | 0.00045 |

| Buᵗ | 0.00011 |

| Me₂ | 0.00033 |

Table 1: Effect of Alkyl Substitution on the Esterification Rate of 3-(dimethylamino)propan-1-ol Derivatives. This table displays the second-order rate constants for the esterification of 3-(dimethylamino)propan-1-ol and its 2-alkyl-substituted derivatives with N-acetylimidazole in acetonitrile at 23°C. The data illustrate the influence of increasing steric bulk at the 2-position on the reaction rate. Adapted from rsc.org.

Vinyl Ether Synthesis

Vinyl ethers are valuable monomers and intermediates in organic synthesis. A related compound, 3-dimethylamino-2,2-dimethyl-1-propanol, is noted for its use in transfer reactions for the synthesis of vinyl ethers. biosynth.com General methods for synthesizing vinyl ethers include the copper-catalyzed C–O bond cross-coupling between vinylic halides and alcohols. acs.org This approach is notable for its stereospecificity, allowing for the selective formation of either (E)- or (Z)-vinylic ethers from the corresponding vinyl halide precursors. The reaction conditions are generally mild and compatible with a range of functional groups. acs.org

Advanced Applications in Chemical Technologies

Carbon Dioxide Capture and Sequestration Technologies

1-(Dimethylamino)propan-1-ol, also referred to as 1DMA2P in some literature, has emerged as a promising solvent for carbon dioxide (CO2) capture processes. dntb.gov.uabit.edu.cn Its performance is attributed to a combination of favorable reaction kinetics, high absorption capacity, and efficient mass transfer.

Kinetics of CO2 Absorption in Aqueous Solutions

The kinetics of the reaction between CO2 and this compound in aqueous solutions have been a subject of detailed investigation. As a tertiary amine, this compound primarily acts as a base to catalyze the hydration of CO2. acs.org Studies have measured the kinetics of this reactive absorption process using techniques like the laminar jet absorber, providing crucial data for developing comprehensive numerical kinetics models. scispace.com The reaction rate has been studied over various temperatures (e.g., 298–313 K) and amine concentrations (e.g., 0.5–2.0 mol/L). scispace.com The results from these studies are essential for designing and optimizing absorption columns in industrial CO2 capture plants.

Research has shown that this compound exhibits a higher CO2 absorption rate and capacity compared to the commonly used tertiary amine, methyldiethanolamine (MDEA). sci-hub.se This enhanced performance is attributed to its molecular structure, which has less steric hindrance around the nitrogen atom, facilitating a more efficient reaction with CO2. sci-hub.se For instance, under identical operating conditions, the absorption capacity and rate of CO2 in this compound solutions were found to be 92 gCO2·L−1 and 2.24 gCO2·L−1/min, respectively, compared to 55 gCO2·L−1 and 1.56 gCO2·L−1/min for MDEA solutions. sci-hub.se The second-order reaction rate constant of this compound is approximately twice that of MDEA under the same conditions. sci-hub.se

Thermodynamic Modeling of CO2 Solubility (e.g., Deshmukh-Mather Model)

Accurate thermodynamic models are crucial for the design and simulation of CO2 capture processes. sci-hub.se The Deshmukh-Mather model is a widely used thermodynamic model for predicting the solubility of CO2 in aqueous amine solutions. researchgate.net This model has been successfully applied to predict the equilibrium solubility of CO2 in aqueous solutions of this compound with good accuracy. researchgate.net

Experimental data on CO2 equilibrium solubility have been reported for various concentrations of this compound (e.g., 2 M, 3 M, and 4 M) over a range of temperatures (298 to 333 K) and CO2 partial pressures. sci-hub.seresearchgate.net For instance, one study reported experimental data for a 2 M this compound solution at temperatures from 298 to 333 K and CO2 partial pressures from 8 to 101 kPa. sci-hub.se The Deshmukh-Mather model has been shown to predict these experimental solubility data with a low average relative deviation. researchgate.net

| Model | Average Absolute Relative Deviation (%) |

| Deshmukh-Mather | 2.64 |

| Hu-Chakma | 6.3 |

| Li-Sheng | 12 |

| Kent-Eisenberg | 14 |

| Austgen | 15 |

Table 1: Comparison of different thermodynamic models in predicting CO2 solubility in this compound solutions, demonstrating the superior accuracy of the Deshmukh-Mather model. sci-hub.se

Mass Transfer Performance in Absorption Systems

The mass transfer performance of a solvent is a critical factor in determining the size and cost of the absorption equipment. The mass transfer performance of this compound has been evaluated and compared to conventional amines like MEA and MDEA. sci-hub.se In packed column experiments, the mass transfer performance was ranked as MEA > this compound > MDEA. sci-hub.se While MEA has a higher reaction rate, this compound offers a better balance of absorption capacity and mass transfer characteristics. sci-hub.se

Chemical Synthesis Building Blocks and Intermediates

Beyond its application in carbon capture, this compound serves as a valuable building block and intermediate in chemical synthesis.

Synthesis of Complex Organic Compounds

The presence of both a hydroxyl group and a dimethylamino group allows this compound to participate in a variety of chemical reactions, making it a versatile precursor for the synthesis of more complex organic molecules. ontosight.aiwikipedia.org It is utilized as an intermediate in the production of pharmaceuticals, surfactants, and corrosion inhibitors. lookchem.com Its structure enables it to be a key component in creating compounds with specific functionalities and desired properties.

Precursors for Active Pharmaceutical Ingredients and Neuroactive Compounds

This compound and its isomers, such as 1-dimethylamino-2-propanol (B140979), serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly those with neuroactive properties. The presence of both a hydroxyl and a dimethylamino group allows for a range of chemical modifications and reactions, making it a valuable precursor in medicinal chemistry. researchgate.netsarchemlabs.com

One of the notable applications is in the synthesis of opioid analgesics. For instance, the related compound (S)-(+)-1-Dimethylamino-2-propanol is utilized in the production of optically active methadones through enzymatic resolution processes, ensuring high enantiomeric purity. Similarly, derivatives of dimethylaminopropanol are precursors to drugs like propoxyphene, an opioid analgesic used for pain relief. researchgate.netnih.gov The synthesis of d-propoxyphene can be achieved by reacting d-oxyphene with propionic anhydride, with the free base d-propoxyphene being readily converted to its hydrochloride or napsylate salts. google.com

The dimethylamino pharmacophore is present in a wide array of FDA-approved drugs, highlighting the importance of precursors like this compound. researchgate.net For example, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a precursor in the synthesis of drugs including antihistamines and antipsychotics, and it exhibits analgesic and sedative properties. guidechem.com Furthermore, derivatives are used in the synthesis of neuroleptics such as Levomepromazine, which is synthesized by reacting 1-methoxy phenothiazine (B1677639) with 3-dimethylamino-2-methyl propyl chloride. rsc.org

| Active Pharmaceutical Ingredient | Therapeutic Class | Role of Dimethylaminopropanol Derivative |

|---|---|---|

| Propoxyphene | Opioid Analgesic | Precursor in the synthesis of the drug molecule. researchgate.netnih.gov |

| Methadone (optically active) | Opioid Analgesic | (S)-(+)-1-Dimethylamino-2-propanol is used as a chiral auxiliary. |

| Antihistamines/Antipsychotics | Varies | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol serves as a precursor. guidechem.com |

| Levomepromazine | Neuroleptic | Synthesized using a 3-dimethylamino-2-methyl propyl chloride derivative. rsc.org |

Formation of Phthalocyanine (B1677752) Compounds and Metal Alkoxides

In the realm of materials science and catalysis, amino alcohols play a significant role in the synthesis of phthalocyanine compounds and metal alkoxides. While direct studies detailing the use of this compound are specific, the general principles of amino alcohol chemistry are applicable.

Phthalocyanines are large, aromatic macrocyclic compounds that can form coordination complexes with most metals in the periodic table. youtube.com These metal complexes are intensely colored and have applications as dyes, pigments, and catalysts. youtube.comnih.gov The synthesis of phthalocyanines often involves the cyclotetramerization of phthalonitrile (B49051) precursors in the presence of a metal salt and a base in an alcohol medium. bas.bg Amino alcohols can act as ligands, coordinating to the metal center and influencing the properties of the resulting phthalocyanine complex. bas.bg For example, a water-soluble silicon phthalocyanine substituted with quaternized dimethylamino phenoxy units has been synthesized and studied for its photocatalytic abilities. researchgate.net

Metal alkoxides are compounds formed by the reaction of an alcohol with a metal. Amino alcohols, with their dual functionality, can react to form amino-alkoxides. These can be generated by reacting the amino alcohol with a strong base or a tertiary-alkali metal alkoxide. google.com These amino-alkoxides are useful intermediates in various organic syntheses, including the O-alkylation of amino alcohols. google.com The generation of a soft metal alkoxide from an amino alcohol has been shown to enable chemoselective conjugate additions to α,β-unsaturated esters. jst.go.jp

Utility in Agrochemical Production (e.g., Herbicides, Pesticides)

This compound and its analogs are valuable intermediates in the production of agrochemicals, including herbicides and pesticides. lookchem.com Their chemical properties allow them to be incorporated into larger molecules designed to have specific biological activities in an agricultural context. chemimpex.com

The compound can be used as a precursor in the synthesis of various agrochemicals aimed at improving crop productivity and protection. lookchem.comchemimpex.com For instance, it can be used in the formulation of adjuvants for pesticide and fertilizer compositions. google.com Adjuvants are substances added to a pesticide to enhance its effectiveness. In one application, an alkanolamine such as 3-dimethylamino-1-propanol (B49565) is reacted with an ethercarboxylic acid to produce a product that can be used as an adjuvant in agrochemical compositions. google.com These adjuvants can be added to both liquid and solid agricultural formulations containing pesticides like herbicides, acaricides, fungicides, and insecticides. google.com

| Agrochemical Type | Function of this compound Derivative | Reference |

|---|---|---|

| Herbicides | Intermediate in synthesis. | |

| Pesticides | Intermediate in synthesis. lookchem.com | lookchem.com |

| Adjuvants for Pesticides/Fertilizers | Component in the synthesis of adjuvants to enhance effectiveness. google.com | google.com |

Corrosion Inhibition Mechanisms

This compound and other amino alcohols are effective corrosion inhibitors for various metals and alloys, particularly in aqueous and vapor phases. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Formation of Protective Layers on Metal Surfaces

The primary mechanism of corrosion inhibition by this compound involves the formation of a protective film on the metal surface. researchgate.net This film is formed through the adsorption of the amino alcohol molecules onto the metal. The nitrogen atom of the dimethylamino group has an unshared pair of electrons, which it can share with the metal surface, leading to the formation of a coordinate bond. unit.nocecri.res.in The hydroxyl group can also participate in the adsorption process.

Vapor-Phase Corrosion Inhibition Studies

This compound is a volatile organic compound, which makes it suitable for use as a vapor-phase corrosion inhibitor (VPI). cecri.res.inadvancionsciences.com VPIs are substances that can be transported in the vapor phase to the metal surface, where they condense and form a protective film. cecri.res.inscispace.com This is particularly useful for protecting metal parts in enclosed spaces during storage or shipping. unit.no

The mechanism of vapor-phase inhibition is similar to that in the aqueous phase, involving the adsorption of the inhibitor molecules onto the metal surface. cecri.res.in The volatility of the compound allows it to reach all parts of the metal surface, even those that are not in direct contact with a liquid phase. The effectiveness of an amino alcohol as a VPI is related to its molecular structure, with factors such as chain length and branching influencing its performance. cecri.res.in

Synergistic Effects with Metal Cations (e.g., Nickel Ions on Copper Surfaces)

The corrosion inhibition efficiency of organic compounds like this compound can sometimes be enhanced by the presence of other species, a phenomenon known as synergism. acs.org While specific studies on the synergistic effect of this compound with nickel ions on copper are not widely available in the provided search results, the general principles of synergistic inhibition are well-established for amino alcohols and other inhibitors. researchgate.netresearchgate.netacs.org

Synergism often occurs when one component enhances the adsorption of the other on the metal surface. For example, halide ions can increase the adsorption of organic cations by forming bridges between the inhibitor and the metal. acs.org In the context of metal cations, it has been reported that the presence of certain metal ions can enhance the protective properties of an inhibitor film. For instance, a study on the synergistic effects in the inhibition of copper corrosion investigated the role of different substances and found that mixtures could provide enhanced protection. researchgate.net It is plausible that nickel ions could co-adsorb with this compound on a copper surface, leading to a more compact and stable protective layer, thus providing enhanced corrosion protection.

Based on a thorough review of available scientific literature, there is no specific information detailing the application of the chemical compound This compound in the development of conductive materials.

Research in this area has instead focused on its isomers, such as 1-(Dimethylamino)propan-2-ol and 3-(Dimethylamino)propan-1-ol , which have shown utility in creating conductive materials. For instance, studies have demonstrated the use of 1-(Dimethylamino)propan-2-ol in conjunction with silver nitrate (B79036) for the fabrication of conductive silver patterns via inkjet printing at low temperatures. Similarly, related amino alcohols like 3-dimethylamino-1,2-propanediol have been utilized in the formation of conductive copper films.

However, direct research findings or data that would populate the requested section on the contributions of This compound to material science, specifically in the realm of conductive materials, are not present in the current body of scientific publications. Therefore, the requested article cannot be generated with scientific accuracy.

Theoretical and Computational Studies

Molecular Interactions and Spectroscopic Investigations

Analysis of Intermolecular Interactions

The molecular structure of 1-(Dimethylamino)propan-1-ol, featuring both a hydroxyl (-OH) group and a tertiary amine (-N(CH₃)₂) group, dictates the nature of its intermolecular forces. The primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Hydrogen Bonding: The most significant intermolecular force for this molecule is hydrogen bonding. quora.commaricopa.edu This strong, specific type of dipole-dipole interaction occurs due to the presence of the hydroxyl group, where a hydrogen atom is bonded to a highly electronegative oxygen atom. quora.com This allows for strong attractions between the partially positive hydrogen of one molecule and the lone pair of electrons on the oxygen of a neighboring molecule.

Dipole-Dipole Interactions: As a polar molecule, this compound exhibits permanent dipole-dipole forces. maricopa.edu These arise from the electrostatic attraction between the partial positive and partial negative ends of adjacent molecules, resulting from electronegativity differences in the C-O, O-H, and C-N bonds.

London Dispersion Forces: These are the weakest intermolecular forces and exist in all molecules. maricopa.edu They arise from temporary, induced dipoles caused by the random movement of electrons. maricopa.edu

The relative strength of these forces follows the general principle: hydrogen bonding > dipole-dipole interactions > London dispersion forces. masterorganicchemistry.com The presence of strong hydrogen bonding significantly influences the physical properties of the compound, such as its boiling point and viscosity.

Spectroscopic Characterization of Molecular Structures

While specific experimental spectra for this compound are not widely documented, its structural features allow for the prediction of its characteristic spectroscopic signatures in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For comparison, spectroscopic data is available for its isomers, such as 3-(Dimethylamino)-1-propanol. chemicalbook.comnih.govnist.gov

Expected Spectroscopic Features of this compound:

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber | Description |

| ¹H NMR | Hydroxyl (-OH) | ~1-5 ppm | A broad singlet, the position of which is concentration and solvent dependent. |

| Methine (-CHOH) | ~3-4 ppm | A multiplet, split by adjacent CH₂ and OH protons. | |

| N-Methyl (-N(CH₃)₂) | ~2.2-2.6 ppm | A singlet, integrating to 6 protons. | |

| Methylene (B1212753) (-CH₂-) | ~1.2-1.8 ppm | A multiplet, split by the methine proton and methyl protons. | |

| Methyl (-CH₃) | ~0.9 ppm | A triplet, split by the methylene protons. | |

| ¹³C NMR | Methine (-CHOH) | ~65-75 ppm | Carbon attached to the hydroxyl group. |

| N-Methyl (-N(CH₃)₂) | ~45-50 ppm | Carbons of the dimethylamino group. | |

| Methylene (-CH₂-) | ~25-35 ppm | ||

| Methyl (-CH₃) | ~10-15 ppm | ||

| IR Spectroscopy | Hydroxyl (O-H stretch) | ~3200-3600 cm⁻¹ | A strong, broad peak characteristic of hydrogen-bonded alcohols. |

| C-H Stretch | ~2850-3000 cm⁻¹ | Peaks corresponding to aliphatic C-H bonds. | |

| C-O Stretch | ~1050-1150 cm⁻¹ | A strong peak indicating the C-O single bond. | |

| C-N Stretch | ~1000-1250 cm⁻¹ | A medium to weak peak. |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, predicting reaction pathways, and determining kinetic parameters. nih.govnih.gov

Hydrogen Abstraction Pathways in Atmospheric Degradation

The atmospheric degradation of amino alcohols is primarily initiated by reaction with hydroxyl (OH) radicals. nilu.comnilu.no For this compound, this process proceeds via hydrogen abstraction from several possible sites on the molecule. Computational studies on similar compounds, like 2-amino-2-methyl-1-propanol (AMP), provide insight into the likely degradation pathways. acs.orgwhiterose.ac.uknih.gov

Theoretical calculations predict that hydrogen abstraction from C-H bonds is significantly more favorable than from the O-H group under atmospheric conditions. acs.orgwhiterose.ac.uk The potential sites for H-abstraction are:

The methine group (α-carbon to both oxygen and nitrogen)

The methylene group

The terminal methyl group

The N-methyl groups

The hydroxyl group

Studies on AMP show that H-abstraction from the –CH₂– group is the dominant pathway, accounting for over 70% of the reaction, while abstraction from the –OH group is negligible. acs.orgwhiterose.ac.uk For this compound, the carbon atom bonded to both the hydroxyl and dimethylamino groups would be a highly reactive site for hydrogen abstraction. The subsequent reaction of the resulting alkyl radical with atmospheric oxygen (O₂) leads to the formation of various degradation products.

Reaction Rate Coefficient Determination

For the related compound 2-amino-2-methyl-1-propanol (AMP), the reaction with OH radicals has a calculated rate coefficient that aligns with experimental values. acs.orgwhiterose.ac.uk The temperature-dependent rate coefficient in the 200-400 K range is described by the Arrhenius equation:

k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹ acs.orgwhiterose.ac.uk

Viscometric and Volumetric Property Modeling

The study of volumetric and viscometric properties of liquid mixtures provides valuable information about intermolecular interactions and structural effects. While data for this compound is scarce, studies on its isomer, 3-(Dimethylamino)-1-propanol (3DMA1P), in binary mixtures offer relevant insights.

Experimental densities of aqueous solutions of 3DMA1P have been used to determine properties such as excess molar volume (Vₘᴱ). researchgate.nettandfonline.com In a study of mixtures with N,N-dimethylacetamide (DMAC), the Vₘᴱ values were found to be positive across all conditions and increased with temperature. tandfonline.com The positive values suggest that the breaking of self-associated structures of the pure components and weaker interactions between the mixed components are dominant over specific interactions like hydrogen bonding.

The Vₘᴱ data for the 3DMA1P + DMAC system was successfully fitted to the Redlich-Kister equation, a common model for correlating excess properties of binary mixtures. tandfonline.com

Redlich-Kister Fit Parameters for Vₘᴱ of (3DMA1P + DMAC) Mixture

| Temperature (K) | A₀ | A₁ | A₂ | Standard Deviation (σ) |

| 288.15 | 0.8672 | 0.2222 | 0.2227 | 0.019 |

| 293.15 | 0.9023 | 0.2078 | 0.2198 | 0.021 |

| 298.15 | 0.9413 | 0.1883 | 0.2127 | 0.022 |

| 303.15 | 0.9822 | 0.1654 | 0.2017 | 0.023 |

| 308.15 | 1.0263 | 0.1411 | 0.1868 | 0.024 |

| 313.15 | 1.0716 | 0.1152 | 0.1685 | 0.024 |

| 318.15 | 1.1189 | 0.0888 | 0.1473 | 0.024 |

| 323.15 | 1.1673 | 0.0622 | 0.1245 | 0.024 |

| Data adapted from studies on 3-(Dimethylamino)propan-1-ol. tandfonline.com |

These studies demonstrate how viscometric and volumetric data can be modeled to understand the molecular forces governing the behavior of amino alcohols in solution. researchgate.net

Application of Eyring-Wilson and Redlich-Kister Models

Theoretical models are essential tools for understanding the behavior of liquid mixtures. The Eyring-Wilson theory is often used to model the viscosity of liquid mixtures and provides insights into the thermodynamics of viscous flow. The Redlich-Kister model is a widely used empirical equation to fit and describe excess thermodynamic properties of binary mixtures.

A thorough search of scientific databases indicates no published studies applying the Eyring-Wilson model to binary mixtures containing this compound.

The Redlich-Kister equation is frequently used to correlate excess molar volume (VE) and viscosity deviation (Δη) data for binary liquid mixtures. researchgate.net This polynomial equation allows for a mathematical representation of the deviation from ideal behavior as a function of the mole fraction of the components. researchgate.net For instance, studies on binary mixtures of other amino alcohols, like 3-dimethylamino-1-propanol (B49565) with N,N-dimethylacetamide, have successfully used the Redlich-Kister equation to fit their positive excess molar volume data. diva-portal.org Similarly, the model has been applied to aqueous solutions of novel deep eutectic solvents based on other amino alcohols, where it was used to correlate excess molar volumes and viscosity deviations. eujournal.org In mixtures of propanoic acid with various isomers of propanol (B110389), the Redlich-Kister equation has also been employed to fit the excess molar volume data. researchgate.net

Analysis of Excess Molar Volume and Viscosity Deviation

The analysis of excess molar volume and viscosity deviation provides valuable information about the nature and strength of intermolecular interactions between the components of a liquid mixture.

Excess Molar Volume (VE)

The excess molar volume is the difference between the real volume of a mixture and the ideal volume that would be occupied by the components if they were mixed without any change in volume. A non-zero excess molar volume is indicative of interactions between the molecules of the mixture.

Negative VE values suggest the presence of strong specific interactions, such as hydrogen bonding or dipole-dipole interactions between unlike molecules, leading to a more compact packing and a decrease in volume compared to the ideal mixture.

Positive VE values are generally attributed to the predominance of dispersive forces (van der Waals forces) and steric hindrance, which result in a less efficient packing and an expansion in volume upon mixing.

For example, in a study of binary mixtures of N,N-dimethylacetamide with 1-propanol and 1-butanol, the sign and magnitude of the excess molar volumes were discussed in terms of structural effects and specific molecular interactions. nist.gov

Viscosity Deviation (Δη)

Viscosity deviation is the difference between the dynamic viscosity of the real mixture and the mole fraction weighted average of the viscosities of the pure components. The sign and magnitude of Δη provide insights into the strength of intermolecular interactions.

Negative Δη values indicate weaker intermolecular interactions in the mixture compared to the pure components, which can be due to the disruption of the self-association of the pure components upon mixing.

Positive Δη values suggest the presence of strong specific interactions between the unlike molecules in the mixture, leading to the formation of complexes and an increase in viscosity.

The study of viscosity deviation in binary mixtures, such as those containing 1-alcohols, is important for many industrial applications involving fluid flow.

Due to the lack of experimental data for this compound, no data tables for its excess molar volume or viscosity deviation in binary mixtures can be presented.

Analytical Methods and Characterization Techniques

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1-(Dimethylamino)propan-2-ol from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

The determination of the enantiomeric excess (ee) of chiral compounds like 1-(Dimethylamino)propan-2-ol is critical, especially in pharmaceutical applications where a specific enantiomer is desired. Chiral HPLC is the method of choice for this analysis.

Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralcel OD-H, are commonly used for the enantiomeric separation of such compounds. rsc.orgrsc.org The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.

For instance, the enantiomeric excess of a related compound was successfully determined using a Chiralpak AD-H column with a mobile phase consisting of hexane (B92381) and isopropanol. rsc.org The selection of the mobile phase, often a mixture of an alkane and an alcohol, and its composition is crucial for achieving optimal separation. science.gov Detection is typically carried out using a UV detector at a specific wavelength. rsc.orgscience.gov The resolution and selectivity factors are key parameters that define the quality of the separation, with a resolution value greater than 2 being indicative of excellent separation. dujps.com

A typical chiral HPLC method for determining the enantiomeric excess of a chiral compound is summarized below:

| Parameter | Condition | Source |

| Column | Chiralpak AD-H | rsc.org |

| Mobile Phase | Hexane:Isopropanol (95:5) | rsc.org |

| Flow Rate | 1 mL/min | rsc.org |

| Detection | UV at 220 nm | rsc.org |

| Retention Times | tminor = 9.6 min, tmajor = 11.3 min | rsc.org |

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a robust technique for assessing the purity and performing quantitative analysis of 1-(Dimethylamino)propan-2-ol. avantorsciences.com It is particularly useful for monitoring reaction progress and isomer content. Commercial specifications for 1-(Dimethylamino)propan-2-ol often stipulate a minimum purity of 98.0% as determined by GC. avantorsciences.com

In a typical GC analysis, a sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the components between the stationary phase coated on the column and the mobile gas phase (carrier gas). A flame ionization detector (FID) is commonly used for quantification. For accurate quantitative analysis, the GC system is calibrated against certified reference materials.

Derivatization is sometimes employed to improve the volatility and thermal stability of the analyte, as well as to enhance sensitivity. scielo.brscielo.br For example, in the analysis of related ephedrine (B3423809) compounds, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA) has been used. scielo.br

The following table outlines typical GC conditions for the analysis of related amino alcohols:

| Parameter | Condition | Source |

| Column | Quartz capillary column (30m x 0.32mm x 0.5um) | google.com |

| Vaporization Chamber Temp. | 280-320°C | google.com |

| Detector Temperature | 280-320°C | google.com |

| Carrier Gas | Nitrogen | google.com |

| Flow Rate | 30-40 mL/min | google.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of 1-(Dimethylamino)propan-2-ol. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H/¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 1-(Dimethylamino)propan-2-ol. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. rsc.org

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. For a related compound, 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methyl groups of the propanol (B110389), the N-methyl protons of the dimethylamino group, and the methylene (B1212753) and methine protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For the same related compound, the spectrum shows signals for the methyl carbons of the propanol, the N-methyl carbons, the methylene carbons near the nitrogen, and the methine carbons bonded to the hydroxyl groups.

Reference spectra from databases like the NIST WebBook and suppliers such as Sigma-Aldrich are often used for comparison and confirmation of the structure. nih.govchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

FT-IR spectroscopy is used to identify the functional groups present in 1-(Dimethylamino)propan-2-ol and to study intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FT-IR spectrum of a related compound, 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-, shows characteristic absorption bands:

A broad O–H stretching band in the region of 3360–3300 cm⁻¹, indicative of hydrogen bonding.

C–H stretching bands (asymmetric/symmetric) between 2960–2870 cm⁻¹.

A C–O stretching band of the propanol group in the range of 1115–1050 cm⁻¹.

A C–N stretching band for the aliphatic amine between 1250–1020 cm⁻¹.

The absence of an N–H stretching band confirms the tertiary amine nature of the compound. Studies on similar systems have used FT-IR to confirm the presence of intermolecular hydrogen bonds between the hydroxyl group of an alcohol and the carbonyl group of another molecule. acs.org

Advanced Techniques for Reaction Kinetics and Thermodynamic Studies

Advanced analytical techniques are employed to investigate the reaction kinetics and thermodynamic properties of 1-(Dimethylamino)propan-2-ol, which is crucial for its application in processes like carbon dioxide capture. lookchem.combit.edu.cn

The kinetics of the reaction between CO₂ and aqueous solutions of 1-(Dimethylamino)propan-2-ol have been studied using a stopped-flow technique. lookchem.combit.edu.cn This method allows for the measurement of rapid reaction rates.

Thermodynamic properties, such as the enthalpy of vaporization, can be determined using techniques like the transpiration method, which measures vapor pressures at different temperatures. d-nb.info The surface tension and viscosity of aqueous solutions of 1-(Dimethylamino)propan-2-ol, and their dependence on temperature and composition, have also been investigated. researchgate.netacs.org These studies provide valuable data for process design and optimization. For instance, thermodynamic analysis has shown that lower temperatures are favorable for CO₂ absorption. researchgate.net

Stopped-Flow Technique for Reaction Rate Measurements (e.g., CO2 Absorption)

The stopped-flow technique is a powerful method for studying the kinetics of fast reactions in solution, such as the absorption of CO2 by amine solutions. researchgate.net This technique allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale, providing valuable data on reaction rates and mechanisms. researchgate.net

In the context of CO2 capture, the stopped-flow method has been employed to measure the pseudo-first-order rate constants (k₀) for the reaction between CO2 and various alkanolamines, including those structurally related to 1-(dimethylamino)propan-1-ol. acs.org The kinetics of the reaction between CO2 and 1-dimethylamino-2-propanol (B140979) (a structural isomer) in water have been specifically studied using this technique. researchgate.netlookchem.com These studies are essential for evaluating the efficiency of new amine-based solvents for CO2 scrubbing applications. researchgate.netscispace.com The reliability and high sensitivity of the stopped-flow apparatus make it a widely used tool for these kinetic investigations. researchgate.net

Research has shown that the reaction rates are influenced by factors such as the concentration of the amine solution and the temperature. For instance, studies on related amino alcohols have measured reaction kinetics at temperatures ranging from 298 to 313 K and at various amine concentrations. acs.orgscispace.com The data obtained from these measurements are crucial for developing and validating comprehensive kinetic models for CO2 absorption processes. scispace.com

Densitometry and Viscometry for Solution Properties

Understanding the physical properties of this compound solutions, such as density and viscosity, is critical for the design and operation of industrial processes like CO2 capture systems. Densitometry and viscometry are the standard analytical techniques used to measure these properties.

Studies have been conducted to measure the density and viscosity of aqueous solutions of related compounds, such as 1-dimethylamino-2-propanol (1DMA2P), over a range of concentrations and temperatures. researchgate.net For example, the density and viscosity of pure 1DMA2P and its aqueous solutions have been measured at concentrations from 0.5 to 3.0 mol/L and temperatures from 293 to 323 K. researchgate.net These measurements have also been performed on CO2-loaded solutions to understand how the absorption of CO2 affects the physical properties of the solvent. researchgate.net

The data from these measurements are essential for engineering calculations, such as equipment sizing and predicting mass transfer coefficients in absorption columns. The viscosity of the amine solution, in particular, affects the hydrodynamics of the absorber and the energy required for solvent regeneration. researchgate.net

Table 1: Physical Properties of this compound and a Related Isomer

| Property | This compound | 1-Dimethylamino-2-propanol |

| Density | 0.872 g/mL at 25 °C sigmaaldrich.comscientificlabs.com | 0.837 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 163-164 °C sigmaaldrich.com | 121-127 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.436 sigmaaldrich.comscientificlabs.com | n20/D 1.419 sigmaaldrich.com |

Forensic Chemistry Applications

In the realm of forensic science, the identification of specific chemical compounds can provide crucial evidence in criminal investigations, particularly those involving the illicit production of controlled substances.

Identification of Clandestine Drug Manufacturing Byproducts

This compound and its isomers can be relevant in forensic chemistry as potential byproducts or impurities in the synthesis of certain illicit drugs. For instance, 1-dimethylamino-2-propanol has been identified as a compound used to indicate the illegal manufacture of methadone. lookchem.com Its presence can be a marker for specific clandestine drug production processes. lookchem.com

The analysis of residues from a clandestine laboratory can reveal the synthetic route used to produce an illicit drug. Forensic chemists use sophisticated analytical techniques, such as mass spectrometry, to identify route-specific byproducts. aic.gov.auscispace.com The identification of compounds like this compound or its isomers in seized materials can therefore provide valuable intelligence for law enforcement agencies. lookchem.comlookchem.com It is important to note that the regulatory status of such compounds can vary; for example, in 2017, Russia moved 1-dimethylamino-2-propanol from a list of prohibited drug precursors to a list of regulated and controlled substances. pravsky.com

The presence of specific impurities can also help to link different drug seizures to a common manufacturing source. The chemical profiling of illicit drugs is a key component of forensic intelligence, and the identification of compounds like this compound contributes to this effort.

Q & A

What are the most reliable synthetic routes for 1-(Dimethylamino)propan-1-ol, and how do reaction conditions influence yield?

Answer:

A common method involves the reaction of benzaldehyde with dimethylamine and formaldehyde to form an intermediate ketone, followed by reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Key factors affecting yield include:

- Temperature : Lower temperatures (0–5°C) favor selective reduction of the ketone intermediate.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.

- Catalyst purity : Trace moisture can deactivate reducing agents, reducing efficiency.

Post-reaction purification via vacuum distillation (boiling point ~226.6°C) or recrystallization improves purity .

What advanced purification techniques are recommended for isolating enantiomerically pure this compound?

Answer:

Chiral resolution methods include:

- Chiral column chromatography : Use cellulose-based stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases for baseline separation of enantiomers.

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize to isolate the desired enantiomer .

Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee achievable with optimized protocols).

How do oxidation pathways of this compound vary under different experimental conditions?

Answer:

- Mild oxidation (e.g., MnO₂ in acetone): Selectively oxidizes the alcohol to 3-(dimethylamino)propanal without affecting the amine group.

- Strong oxidation (KMnO₄/H₂SO₄): Cleaves the C–N bond, yielding propanoic acid and dimethylamine as byproducts .

Control pH and temperature to avoid over-oxidation. Kinetic studies show pseudo-first-order dependence on oxidant concentration.

What strategies enhance stereoselectivity in the synthesis of (R)-1-(Dimethylamino)propan-1-ol?

Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to induce enantioselective hydrogenation of ketone intermediates .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester derivatives.

Optimize reaction time and catalyst loading to achieve >90% ee.

Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., δ 1.2–1.5 ppm for CH₂ groups; δ 2.2–2.5 ppm for N(CH₃)₂) .

- GC-MS : Quantifies purity and detects volatile byproducts (column: DB-5MS; ionization: EI at 70 eV).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve polar impurities.

How should researchers address contradictions in reported reaction outcomes for this compound?

Answer:

Discrepancies often arise from:

- Moisture sensitivity : Trace water in reagents can alter reaction pathways (e.g., hydrolysis vs. reduction).

- Catalyst deactivation : Verify metal catalyst activity via TGA or XRD before use.

Systematically replicate conditions from literature, and perform control experiments to isolate variables .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods to maintain airborne concentrations below 10 mg/m³ (OSHA PEL).

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .

How is this compound utilized as a building block in pharmaceutical intermediates?

Answer:

- Anticholinergic agents : The tertiary amine and hydroxyl groups enable synthesis of analogs with muscarinic receptor affinity.

- Prodrug derivatization : Esterification of the hydroxyl group enhances bioavailability .

Compare with simpler amines (e.g., 3-(dimethylamino)-1-propanol) to assess steric and electronic effects on reactivity .

What computational methods predict the degradation pathways of this compound under environmental conditions?

Answer:

- DFT calculations : Model hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed) to identify transition states.

- QSAR models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation half-lives.

Validate with experimental LC-MS/MS data to track degradation products like dimethylamine and CO₂ .

How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

Answer:

- Steric hindrance : The dimethylamino group reduces accessibility to the β-carbon, favoring SN1 over SN2 mechanisms in protic solvents.

- Solvent effects : Polar aprotic solvents (DMF) stabilize carbocation intermediates, accelerating SN1 pathways.

Kinetic isotope effect (KIE) studies confirm the rate-determining step in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.